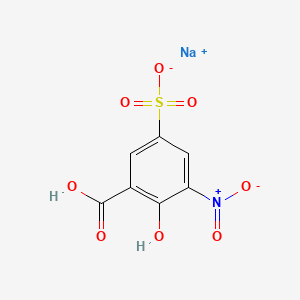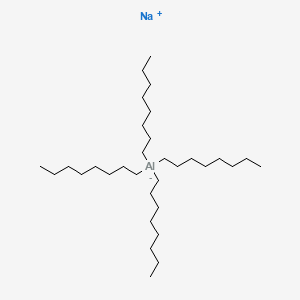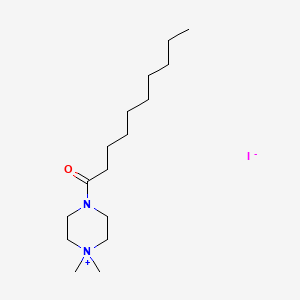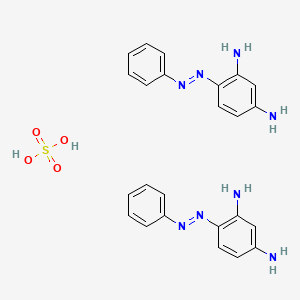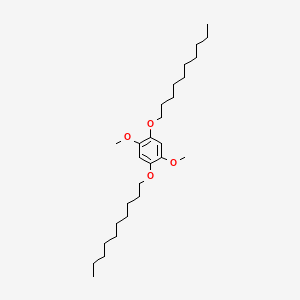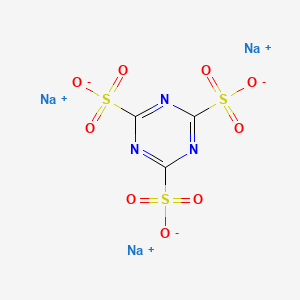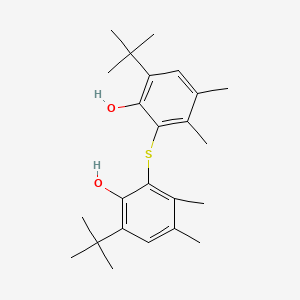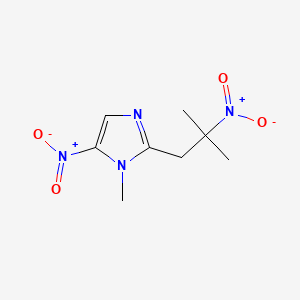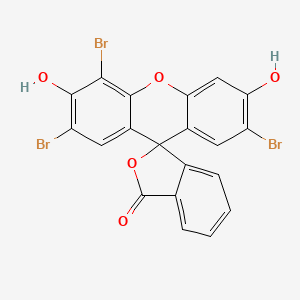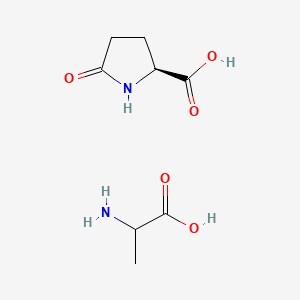
2-aminopropanoic acid;(2S)-5-oxopyrrolidine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-aminopropanoic acid, also known as (2S)-5-oxopyrrolidine-2-carboxylic acid, is a compound with significant importance in various scientific fields. It is an amino acid derivative with the molecular formula C3H7NO2. This compound is known for its role in biochemical processes and its applications in research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-aminopropanoic acid can be achieved through several methods. One common approach involves the reaction of acetaldehyde with ammonium chloride and potassium cyanide, followed by hydrolysis. This method yields racemic 2-aminopropanoic acid, which can be further resolved into its enantiomers.
Industrial Production Methods
Industrial production of 2-aminopropanoic acid typically involves fermentation processes using microorganisms such as Escherichia coli. These microorganisms are genetically engineered to overproduce the desired amino acid, which is then extracted and purified from the fermentation broth.
化学反应分析
Types of Reactions
2-aminopropanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyruvate.
Reduction: Reduction reactions can convert it into alanine.
Substitution: It can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents such as thionyl chloride can be used for substitution reactions.
Major Products
Oxidation: Pyruvate
Reduction: Alanine
Substitution: Various halogenated derivatives
科学研究应用
2-aminopropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It plays a role in metabolic pathways and is used in studies of enzyme function.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug synthesis.
Industry: It is used in the production of biodegradable plastics and other materials.
作用机制
The mechanism of action of 2-aminopropanoic acid involves its incorporation into metabolic pathways. It acts as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes. The molecular targets include enzymes such as aminotransferases and dehydrogenases, which facilitate its conversion into other metabolites.
相似化合物的比较
Similar Compounds
Alanine: Similar in structure but lacks the oxopyrrolidine ring.
Pyroglutamic Acid: Contains a similar pyrrolidine ring but differs in its functional groups.
Glutamic Acid: Shares some structural features but has a different side chain.
Uniqueness
2-aminopropanoic acid is unique due to its specific combination of functional groups and its role in both synthetic and natural biochemical processes. Its ability to participate in a variety of chemical reactions and its applications in multiple fields make it a compound of significant interest.
属性
CAS 编号 |
84962-38-9 |
|---|---|
分子式 |
C8H14N2O5 |
分子量 |
218.21 g/mol |
IUPAC 名称 |
2-aminopropanoic acid;(2S)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H7NO3.C3H7NO2/c7-4-2-1-3(6-4)5(8)9;1-2(4)3(5)6/h3H,1-2H2,(H,6,7)(H,8,9);2H,4H2,1H3,(H,5,6)/t3-;/m0./s1 |
InChI 键 |
BCTQVLPHKMWFQL-DFWYDOINSA-N |
手性 SMILES |
CC(C(=O)O)N.C1CC(=O)N[C@@H]1C(=O)O |
规范 SMILES |
CC(C(=O)O)N.C1CC(=O)NC1C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


